Cularicine

Description

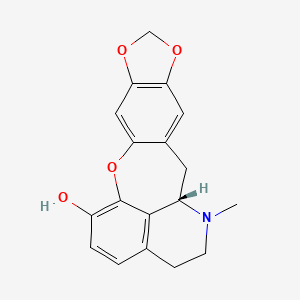

Structure

2D Structure

3D Structure

Properties

CAS No. |

2271-08-1 |

|---|---|

Molecular Formula |

C18H17NO4 |

Molecular Weight |

311.3 g/mol |

IUPAC Name |

(13S)-14-methyl-2,6,8-trioxa-14-azapentacyclo[11.7.1.03,11.05,9.017,21]henicosa-1(20),3,5(9),10,17(21),18-hexaen-20-ol |

InChI |

InChI=1S/C18H17NO4/c1-19-5-4-10-2-3-13(20)18-17(10)12(19)6-11-7-15-16(22-9-21-15)8-14(11)23-18/h2-3,7-8,12,20H,4-6,9H2,1H3/t12-/m0/s1 |

InChI Key |

RUNKBNVIYGVBMW-LBPRGKRZSA-N |

SMILES |

CN1CCC2=C3C1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |

Isomeric SMILES |

CN1CCC2=C3[C@@H]1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |

Canonical SMILES |

CN1CCC2=C3C1CC4=CC5=C(C=C4OC3=C(C=C2)O)OCO5 |

Origin of Product |

United States |

Structural Elucidation Methodologies for Cularicine and Cularine Type Alkaloids

Classical Spectroscopic Approaches in Cularicine Structural Assignment

Classical spectroscopic techniques have historically formed the bedrock of natural product structure elucidation, providing fundamental insights into functional groups, proton environments, and molecular weight karary.edu.sdclariant.com.

Infrared (IR) spectroscopy plays a vital role in identifying characteristic functional groups within a molecule by detecting the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations slideshare.net. For this compound and its derivatives, IR spectroscopy has been instrumental in confirming the presence of key functionalities. For instance, in the synthesis and characterization of (±)-N-northis compound, a related compound, IR spectra recorded in KBr showed a distinct absorption band at 3400 cm⁻¹, indicative of a hydroxyl (OH) group cdnsciencepub.com. Additionally, if samples were solvated with acetone (B3395972), a band at 1710 cm⁻¹ corresponding to the acetone carbonyl was observed cdnsciencepub.com. These specific absorption patterns provide direct evidence for the presence or absence of certain chemical bonds and groups, aiding in the initial structural hypothesis.

Table 1: Representative IR Absorption Bands for this compound-Type Alkaloids

| Functional Group | Wavenumber (cm⁻¹) | Significance | Reference |

| Hydroxyl (OH) | ~3400 | Presence of alcoholic or phenolic hydroxyls | cdnsciencepub.com |

| Carbonyl (C=O) | ~1710 | Presence of ketone (e.g., from solvent) | cdnsciencepub.com |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR (also known as Proton Magnetic Resonance or PMR), is indispensable for elucidating the carbon-hydrogen framework of organic molecules digitaloceanspaces.comsavemyexams.com. It provides detailed information on the number of different types of hydrogen atoms, their chemical environment, and their connectivity through spin-spin coupling digitaloceanspaces.comlibretexts.org.

In the structural assignment of this compound, ¹H NMR spectroscopy has been extensively utilized. For example, a study reported specific chemical shifts for this compound protons dissolved in CDCl₃. Signals at δ 6.80 ppm were observed as a singlet for two aromatic protons (H-4 and H-5), while two other aromatic protons (H-8 and H-11) appeared as singlets at δ 6.67 and 6.53 ppm, respectively cdnsciencepub.com. The presence of a methylenedioxy group, a common feature in some alkaloids, was indicated by two doublets at δ 5.91 and 5.89 ppm (J = 1.3 Hz) cdnsciencepub.com. Furthermore, a complex multiplet at δ 4.23 ppm was attributed to a specific proton, providing insights into its coupling environment cdnsciencepub.com. These precise chemical shift values and coupling patterns are crucial for mapping the proton network and confirming the connectivity of various parts of the this compound molecule.

Table 2: Selected ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Protons) | Reference |

| 6.80 | s | 2H | H-4, H-5 | cdnsciencepub.com |

| 6.67 | s | 1H | H-8 | cdnsciencepub.com |

| 6.53 | s | 1H | H-11 | cdnsciencepub.com |

| 5.91, 5.89 | d (J=1.3 Hz) | 2H | OCH₂O | cdnsciencepub.com |

| 4.23 | pd | 1H | (Specific proton) | cdnsciencepub.com |

Mass spectrometry (MS) is a powerful analytical technique that determines the molecular weight of a compound and provides information about its fragmentation pattern, which can be used to deduce structural features clariant.comslideshare.net. For this compound and related cularine-type alkaloids, MS has been essential for confirming molecular formulas and identifying characteristic substructures.

In one instance, the mass spectrum of (±)-N-northis compound showed a molecular ion peak (M⁺) at m/e 297 with 100% relative abundance, and a significant fragment at m/e 296 (46% abundance) cdnsciencepub.com. These data are vital for determining the exact molecular weight and for inferring the loss of specific groups. More recently, Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) analysis detected this compound with a molecular mass of 311.12 Da, further supporting its identity and providing a precise mass measurement in complex mixtures cabidigitallibrary.org. Gas Chromatography-Mass Spectrometry (GC-MS) has also been employed to identify and quantify cularine (B1669330) alkaloids, including this compound, in plant extracts, demonstrating its utility in both qualitative and quantitative analyses of these compounds researchgate.netnih.govresearchgate.net.

Table 3: Mass Spectrometry Data for this compound and (±)-N-northis compound

| Compound | Technique | Molecular Mass (Da) / m/e (M⁺) | Key Fragments (m/e) | Reference |

| This compound | UPLC-MS | 311.12 | Not specified | cabidigitallibrary.org |

| (±)-N-northis compound | MS | 297 (100%) | 296 (46%) | cdnsciencepub.com |

Advanced Spectroscopic and Computational Techniques in this compound Research

As molecular structures become more complex, advanced spectroscopic and computational methods offer enhanced capabilities for comprehensive structural elucidation.

Two-dimensional (2D) NMR spectroscopy extends the capabilities of 1D NMR by correlating signals across two frequency axes, providing crucial information about through-bond and through-space connectivities epfl.chwikipedia.org. This is particularly valuable for complex molecules like cularine-type alkaloids, where 1D spectra can be highly overlapped wikipedia.org.

Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely used for the structural elucidation of cularine-type alkaloids tandfonline.comnih.govresearchgate.net. COSY experiments reveal correlations between protons that are coupled to each other, typically through 2 or 3 bonds (J-coupling), aiding in the identification of spin systems epfl.chwikipedia.org. HSQC provides one-bond correlations between protons and their directly attached carbons, allowing for the assignment of ¹³C resonances based on assigned ¹H signals epfl.ch. HMBC, on the other hand, detects correlations between protons and carbons separated by multiple bonds (typically 2, 3, or sometimes 4 bonds), which is critical for establishing the quaternary carbon framework and long-range connectivity that cannot be observed in HSQC or COSY epfl.ch. For example, 1D and 2D NMR spectroscopy, along with mass spectrometry, were used to elucidate the chemical structures of a cularine-type alkaloid isolated from Cissampelos pareira tandfonline.comnih.gov. The presence of ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations, a 2D NMR technique that indicates spatial proximity, can also be used to determine the relative stereochemistry of cularine-type alkaloids researchgate.net.

Computer-Assisted Structure Elucidation (CASE) refers to computational methods and software tools designed to determine molecular structures from spectroscopic data, particularly NMR and MS ontosight.aiacdlabs.com. CASE systems are invaluable for complex natural products where manual elucidation can be time-consuming and prone to errors, as they can generate and filter all possible structures consistent with the experimental data acdlabs.comacdlabs.comrsc.org.

Modern CASE expert systems, such as ACD/Structure Elucidator, can rapidly elucidate the structures of large and complex natural products acdlabs.comacdlabs.com. The workflow typically involves processing NMR data (e.g., ¹H, ¹³C, and 2D NMR like COSY, HSQC, HMBC) and extracting the molecular formula from high-resolution MS data acdlabs.com. The software then generates a molecular connectivity diagram (MCD) and, based on user-defined restrictions and input data, proposes all potential structures acdlabs.com. These candidates are then ranked and filtered to identify the most probable structure acdlabs.com. While early CASE systems were limited to simpler molecules and sometimes yielded multiple equally probable structures, significant advancements have made them more reliable and capable of handling ambiguities and non-standard correlations acdlabs.comrsc.org. Although specific applications of CASE solely on this compound are not detailed in the provided search results, these approaches are increasingly used for cularine-type alkaloids and other complex natural products, minimizing the risk of incorrect assignments and significantly accelerating the elucidation process ontosight.airsc.org.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is considered a highly important technique for determining the absolute configuration of chiral compounds, offering atomic-level resolution researchgate.net. This method leverages the phenomenon of anomalous dispersion, which introduces small deviations from the inherent inversion symmetry in single-crystal X-ray diffraction patterns, allowing for the distinction between enantiomers researchgate.netnih.govox.ac.uk. For organic compounds, especially those without heavy atoms, the anomalous scattering contribution can be small, but advanced methods based on Bijvoet differences and Bayesian statistics have enhanced precision researchgate.net.

A significant breakthrough in the structural elucidation of Cularine-type alkaloids involved the X-ray crystal analysis of cularine methiodide. The structure of cularine was determined through a three-dimensional X-ray diffraction analysis of its methiodide salt rsc.orgrsc.org. This analysis unequivocally assigned the absolute configuration of the alkaloid as (S) rsc.orgrsc.org. The determination was achieved by the method of anomalous dispersion rsc.org.

The crystallographic data for cularine methiodide revealed that the crystals are monoclinic, with a unit cell containing four molecules (Z=4). The unit cell dimensions were determined as a = 22.31(5) Å, b = 8.43(12) Å, c = 11.71(9) Å, and β = 90.9(1)°. The space group was identified as P2₁ rsc.org. The structure was initially solved using the heavy-atom method from photographic data and subsequently refined by least-squares to an R-factor of 0.100 for 1416 observed reflections rsc.org.

This definitive determination of cularine's absolute configuration by X-ray crystallography had broader implications for the entire class of cularine-type alkaloids. Based on this foundational work, it was concluded that all cularine-type alkaloids also possess the L(S) configuration rsc.org. This established a critical stereochemical benchmark for further research into these natural products.

Table 1: Key X-ray Crystallography Data for Cularine Methiodide

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Z (Molecules per unit cell) | 4 |

| Unit Cell Dimensions | a = 22.31(5) Å |

| b = 8.43(12) Å | |

| c = 11.71(9) Å | |

| Beta Angle | 90.9(1)° |

| R-factor (Observed Reflections) | 0.100 (for 1416 reflections) |

| Absolute Configuration | (S) or L(S) |

| Method of Determination | Anomalous Dispersion |

| Compound Analyzed | Cularine Methiodide |

| Reference | rsc.org |

Chemical Synthesis and Derivatization of Cularicine

Total Synthesis of Racemic Cularicine

The total synthesis of racemic this compound has been achieved through various strategies, with a notable approach published by Maclean in 1975 nih.govcdnsciencepub.com.

Retrosynthetic analysis, a problem-solving method in organic synthesis, involves working backward from the target molecule to simpler, readily available starting materials youtube.comairitilibrary.com. For this compound, a key strategy involves the construction of the dibenz[b,f]oxepin-10(11H)-one intermediate, which serves as a crucial precursor for the subsequent formation of the isoquinoline (B145761) ring cdnsciencepub.comresearchgate.net.

The Maclean synthesis of racemic this compound commenced with 2-(2'-benzyloxyphenoxy)-4,5-methylenedioxy-phenylacetic acid, which was transformed in four steps into 6-benzyloxy-2,3-methylenedioxy-10,11-dihydrodibenz[b,f]oxepin-10(11H)-one cdnsciencepub.comresearchgate.net. This oxepinone intermediate is central to the synthesis, as it provides the necessary framework for the final cyclization steps cdnsciencepub.comresearchgate.net.

The synthesis of racemic this compound has effectively utilized specific named reactions to construct its complex molecular architecture.

Modified Pomeranz-Fritsch Reaction: A modified Pomeranz-Fritsch procedure was applied to the oxepinone intermediate to introduce the two carbon atoms and one nitrogen atom required to complete the carbon skeleton of this compound cdnsciencepub.comresearchgate.netscilit.com. This reaction typically involves the condensation of a ketone with aminoacetaldehyde diethyl acetal (B89532) to form a Schiff base, followed by cyclization of its dihydro derivative cdnsciencepub.com. In the Maclean synthesis, the oxepinone was condensed with aminoacetaldehyde diethyl acetal to yield a Schiff base, which was then converted to a phenolic amino acetal cdnsciencepub.com. Subsequent treatment with ethanolic hydrochloric acid facilitated the cyclization cdnsciencepub.com. This step resulted in the formation of 3-ethoxynorthis compound, which was then deprotected and N-methylated to yield racemic this compound cdnsciencepub.com.

Intramolecular Ullmann Coupling: While not the primary cyclization for the dibenz[b,f]oxepin (B1201610) core in the Maclean racemic synthesis of this compound itself, intramolecular Ullmann coupling is a significant reaction for constructing diaryl ethers and has been applied in the synthesis of related cularine (B1669330) alkaloids like cularidine (B1193937) and for other oxepin (B1234782) motifs nih.govcdnsciencepub.comnih.govrsc.org. This reaction typically involves the copper-catalyzed coupling of aryl halides with phenols or other nucleophiles to form C-O bonds, which is crucial for forming the ether linkage in the dibenz[b,f]oxepin system nih.govnih.govrsc.orgresearchgate.net.

The formation of the dibenz[b,f]oxepin system, a seven-membered heterocyclic ring containing one oxygen atom fused to two benzene (B151609) rings, is a critical aspect of this compound synthesis ontosight.ai. Various methodologies have been employed for constructing this core:

Friedel-Crafts-type Cyclization: Early attempts to cyclize precursors using Friedel-Crafts conditions with acid chlorides often led to complex mixtures due to debenzylation of the ether by the Lewis acid nih.govthieme-connect.com. However, converting the acid chloride into an amide allowed for cyclization to an enamine upon treatment with phosphoryl chloride, followed by hydrolysis to yield a ketone nih.gov.

Intramolecular Nucleophilic Aromatic Substitution (SNAr): This method has been used for the formation of biaryl ethers, a key substructure of the dibenz[b,f]oxepin system mdpi.com. For example, a two-step synthesis of dibenzo[b,f]oxepines involves the condensation of 2,4-dinitrotoluene (B133949) with substituted methoxyaldehydes, followed by cyclization of the resulting stilbenes mdpi.com. Intramolecular SNAr, particularly in the presence of strongly electron-withdrawing nitro groups and a donating hydroxyl group, has been shown to yield dibenz[b,f]oxepines efficiently nih.gov.

Radical Cyclization: Radical intramolecular cyclization steps, often promoted by reagents like ammonium (B1175870) persulfate, have been successfully applied in the synthesis of related dibenzo[b,f]oxepin natural products like bauhinoxepin J nih.govthieme-connect.com.

Ullmann Coupling: As mentioned, intramolecular Ullmann coupling is a powerful method for synthesizing seven-membered oxacycles, including the dibenz[b,f]oxepin motif, by forming the diaryl ether linkage nih.govnih.gov.

Enantioselective Synthesis Approaches for Cularine Alkaloid Scaffolds

While the initial total synthesis of this compound yielded a racemic mixture, efforts have been directed towards enantioselective synthesis for cularine alkaloid scaffolds to obtain specific stereoisomers nih.govontosight.ainih.gov. Enantioselective synthesis is crucial for studying the biological activities of individual enantiomers, as their pharmacological profiles can differ significantly nih.gov.

Approaches to enantioselective synthesis of cularine alkaloids, including cularine itself, have been reported. One such approach involved the utilization of Ellman's chiral sulfonamide and a modified Pomeranz-Fritsch cyclization to form the C4-C4a bond and establish the isoquinoline moiety with controlled stereochemistry nih.govthieme-connect.com. Another strategy involved diastereoselective synthesis via intramolecular ring closure of nitrenium and oxenium ions acs.orgnih.gov. This method, along with highly diastereoselective reductive methylation, has been employed to synthesize cularine and sarcocapnine nih.gov.

Synthesis of this compound Derivatives and Analogues for Structure-Activity Relationship Studies

The synthesis of this compound derivatives and analogues is undertaken to explore their structure-activity relationships (SAR) ontosight.ailookchem.com. SAR studies aim to understand how modifications to the chemical structure of a compound affect its biological activity nih.govmdpi.comnih.gov. By synthesizing various derivatives with different functional groups or structural alterations, researchers can identify key pharmacophores and optimize desired properties ontosight.ainih.gov.

For this compound and related cularine alkaloids, derivatization can involve modifications to the aromatic rings, the methylenedioxy group, or the nitrogen atom of the isoquinoline moiety cdnsciencepub.comresearchgate.net. For instance, this compound is phenolic and can be converted to its monomethyl ether, and further modifications can involve the removal of the methylenedioxy group researchgate.net. Such systematic modifications allow for the investigation of how changes in electron density, steric hindrance, or hydrogen bonding capabilities influence the compound's interactions with biological targets.

Natural Occurrence, Distribution, and Chemotaxonomic Significance of Cularine Alkaloids

Analytical Techniques for Identification and Quantification in Plant Matrices

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS)

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) is a powerful analytical technique widely employed for the comprehensive profiling of complex chemical mixtures, including alkaloids from natural sources. researchgate.netindianbotsoc.org It integrates the exceptional separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. indianbotsoc.org

HR-LCMS is particularly advantageous for the analysis of bioactive compounds due to its ability to identify and structurally elucidate both known and unknown components, even those present at minute concentrations in complex matrices. indianbotsoc.org This method offers high sensitivity, accuracy, and resolution, making it suitable for compounds that are large, polar, ionic, thermally unstable, or non-volatile, which might be challenging for other techniques. indianbotsoc.org

In the context of alkaloid analysis, HR-LCMS systems typically consist of two pumps, an automated injector, a separation column (e.g., Syncronis C-18), and a high-resolution mass spectrometer, often a QExactive Hybrid Quadrupole-Orbitrap, equipped with an electrospray ionization (ESI) interface. opensciencepublications.com Common operational parameters for HR-LCMS analysis of plant extracts include a mass spectrometer minimum range of 150 m/z and a maximum of 1000 daltons, with a rapid scanning rate. The gas source temperature for the mass spectrometer is typically maintained around 250 °C, with a gas flow of approximately 13 psi/minute. researchgate.net The technique provides detailed chemical fingerprints, allowing for the confirmation of various therapeutic secondary metabolites, including different types of alkaloids, based on their retention time, mass, and molecular formula. researchgate.netopensciencepublications.com

Other Chromatographic and Spectroscopic Profiling Methods

Beyond HR-LCMS, a variety of other chromatographic and spectroscopic techniques are routinely utilized for the profiling, identification, and structural elucidation of cularine (B1669330) alkaloids and other natural products. These methods provide complementary information and are often used in combination to achieve a comprehensive understanding of the chemical composition of plant extracts.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is effective for the identification and quantification of volatile and semi-volatile isoquinoline (B145761) alkaloids, including cularine alkaloids. researchgate.net GC-MS identifies compounds by comparing their mass spectra and retention times against spectral libraries, such as the NIST library, and published literature data. researchgate.net It has been successfully applied to analyze alkaloids like protopine. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation and identification of alkaloids in plant extracts. researchgate.net HPLC profiling can confirm the natural occurrence of compounds and is often coupled with various detectors, such as diode array detectors (DAD) or mass spectrometers (HPLC-DAD-MS), for more detailed analysis and isolation of compounds. nih.govresearchgate.netuantwerpen.be

Thin Layer Chromatography (TLC) and High-Performance Thin Layer Chromatography (HPTLC): These planar chromatographic methods are valuable for rapid screening and preliminary identification of alkaloids in plant extracts. researchgate.net HPTLC, in particular, can identify prominent compounds based on their retention factor (Rf) values, providing a quick overview of the extract's chemical profile. opensciencepublications.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D and 2D techniques, is indispensable for the definitive structural elucidation of isolated alkaloids. nih.govresearchgate.netuantwerpen.be It provides detailed information about the carbon-hydrogen framework and functional groups of the molecules.

Ultraviolet (UV) and Infrared (IR) Spectroscopy: These spectroscopic methods offer additional structural information. UV spectroscopy can indicate the presence of chromophores and conjugated systems, while IR spectroscopy provides insights into the functional groups present in the alkaloid structure. researchgate.net

These diverse analytical approaches collectively contribute to the comprehensive phytochemical profiling of cularine alkaloids, enabling their discovery, characterization, and the assessment of their chemotaxonomic significance.

Investigation of Cularicine S Biological Activities and Mechanistic Insights

Enzymatic Inhibition Studies

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Mechanisms

Research into the cholinesterase-inhibiting properties of various isoquinoline (B145761) alkaloids isolated from the tubers of Corydalis cava included the testing of Cularicine. researchgate.net In a study assessing the inhibitory activity of fifteen alkaloids from this plant on human acetylcholinesterase (HuAChE) and human plasma butyrylcholinesterase (HuBuChE), this compound was among the compounds evaluated. researchgate.net

However, the study concluded that this compound was considered inactive against both enzymes. The criterion for inactivity was an IC50 value greater than 100 µM. researchgate.net While other alkaloids from the same source, such as (+)-Canadine and (+/-)-corycavidine, demonstrated notable inhibitory potential, this compound did not show significant activity under the reported experimental conditions. researchgate.net

Other Enzyme Target Investigations

No research findings were available regarding the investigation of this compound as an inhibitor of other enzyme targets.

Antimicrobial Research Aspects

Antibacterial Activity Investigations

No studies were identified that investigated the antibacterial activity of this compound.

Antifungal Activity Investigations

No research was found concerning the antifungal properties of this compound.

Antiviral Activity against Specific Viral Strains (e.g., Herpes Simplex Virus, Parainfluenza Virus)

No literature was available detailing investigations into the antiviral activity of this compound against Herpes Simplex Virus, Parainfluenza Virus, or any other viral strains.

Antioxidant Mechanisms and Radical Scavenging Properties

No specific studies were found that investigated the antioxidant mechanisms or radical scavenging properties of a compound explicitly identified as "this compound." Standard antioxidant assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization, or assays measuring the inhibition of lipid peroxidation, have not been reported for this specific compound in the available literature. Therefore, its potential to act as a direct antioxidant or to modulate cellular antioxidant pathways remains uncharacterized.

It is possible that "this compound" is a less common name for a known compound, a novel but uncharacterized substance, or a misspelling of a related alkaloid. The broader class of cularine (B1669330) alkaloids, to which this compound may belong, has been a subject of phytochemical and synthetic interest. However, without specific studies on "this compound," any discussion of its biological activities would be speculative and fall outside the strict scope of this article.

Biosynthesis and Biotechnological Production of Cularine Alkaloids

Proposed Biosynthetic Pathways of Isoquinoline (B145761) Alkaloids Precursors to Cularicine

This compound belongs to the cularine (B1669330) group of isoquinoline alkaloids, characterized by a unique oxygen bridge. The biosynthesis of these alkaloids, like other benzylisoquinoline alkaloids (BIAs), originates from the aromatic amino acid L-tyrosine. The pathway commences with the conversion of L-tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).

The formation of dopamine can occur through two alternative routes. In the first, tyrosine is hydroxylated to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then decarboxylated. Alternatively, tyrosine can first be decarboxylated to tyramine, which is subsequently hydroxylated to dopamine. The other precursor, 4-HPAA, is formed from L-tyrosine via transamination to 4-hydroxyphenylpyruvic acid, followed by decarboxylation.

A pivotal step in the biosynthesis of all benzylisoquinoline alkaloids is the Pictet-Spengler condensation of dopamine and 4-HPAA. This reaction leads to the formation of the central precursor, (S)-norcoclaurine. The formation of the cularine skeleton then proceeds through a series of enzymatic modifications of (S)-norcoclaurine, including O-methylations, N-methylation, and hydroxylations, ultimately leading to the key intermediate (S)-reticuline. From (S)-reticuline, the pathway to cularine alkaloids involves an intramolecular C-C phenol (B47542) coupling, a characteristic reaction that forms the distinctive dibenzo[b,f]oxepine ring system of cularine and its derivatives. While the precise biosynthetic route from reticuline (B1680550) to this compound has not been fully elucidated, it is proposed to involve crassifoline as a precursor.

Table 1: Key Precursors in the Biosynthesis of this compound

| Precursor | Description |

| L-Tyrosine | The primary amino acid precursor for the entire pathway. |

| Dopamine | One of the two primary intermediates derived from L-tyrosine. |

| 4-Hydroxyphenylacetaldehyde (4-HPAA) | The second primary intermediate derived from L-tyrosine. |

| (S)-Norcoclaurine | The product of the Pictet-Spengler condensation of dopamine and 4-HPAA, representing the core isoquinoline structure. |

| (S)-Reticuline | A central branch-point intermediate in benzylisoquinoline alkaloid biosynthesis, formed from (S)-norcoclaurine through a series of modifications. |

| Crassifoline | A proposed immediate precursor to cularine alkaloids. |

### 6.2. Key Enzymes and Gene Clusters Involved in Cularine Alkaloid Biosynthesis

The biosynthesis of cularine alkaloids, as with other benzylisoquinoline alkaloids (BIAs), is a multi-step process catalyzed by a series of specific enzymes. While the complete enzymatic pathway to this compound has not been fully elucidated, several key enzymes involved in the formation of its precursors have been identified and characterized.

The first committed step in BIA biosynthesis is the condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. This reaction is catalyzed by norcoclaurine synthase (NCS) . NCS belongs to the PR10/Bet v 1 protein family and is crucial for establishing the foundational isoquinoline scaffold.

Following the formation of (S)-norcoclaurine, a series of tailoring enzymes modify the molecule to produce the central intermediate, (S)-reticuline. These enzymes include:

Norcoclaurine 6-O-methyltransferase (6OMT): This enzyme catalyzes the O-methylation of the 6-hydroxyl group of (S)-norcoclaurine.

Coclaurine N-methyltransferase (CNMT): This enzyme is responsible for the N-methylation of (S)-coclaurine.

(S)-N-methylcoclaurine 3'-hydroxylase (NMCH): A cytochrome P450-dependent monooxygenase (CYP80B) that introduces a hydroxyl group at the 3' position of the benzyl (B1604629) moiety.

3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT): This enzyme catalyzes the final O-methylation step to yield (S)-reticuline.

The conversion of (S)-reticuline to the cularine scaffold is believed to involve an intramolecular oxidative C-C phenol coupling reaction. This type of reaction is often catalyzed by cytochrome P450 monooxygenases (P450s) . While the specific P450 responsible for cularine formation has not been definitively identified, members of the CYP80 and CYP719 families are known to be involved in similar phenol coupling reactions in the biosynthesis of other BIAs.

In many plant species, the genes encoding enzymes for a specific metabolic pathway are organized into biosynthetic gene clusters . This co-localization facilitates the coordinated regulation of gene expression. While a specific gene cluster for this compound biosynthesis has not been reported, gene clusters for other BIAs, such as morphine and noscapine, have been identified in Papaver somniferum. These clusters often contain genes for P450s, methyltransferases, and other enzymes involved in the pathway. It is plausible that the genes for this compound biosynthesis are similarly clustered in the genomes of cularine-producing plants.

Table 2: Key Enzymes in the Biosynthesis of this compound Precursors

| Enzyme | Abbreviation | Function |

| Norcoclaurine synthase | NCS | Catalyzes the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde to form (S)-norcoclaurine. |

| Norcoclaurine 6-O-methyltransferase | 6OMT | O-methylates the 6-hydroxyl group of (S)-norcoclaurine. |

| Coclaurine N-methyltransferase | CNMT | N-methylates (S)-coclaurine. |

| (S)-N-methylcoclaurine 3'-hydroxylase | NMCH (CYP80B) | A cytochrome P450 enzyme that hydroxylates the 3' position of the benzyl group. |

| 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase | 4'OMT | Catalyzes the final O-methylation to form (S)-reticuline. |

| Cytochrome P450 monooxygenases | P450s | A large family of enzymes, members of which are proposed to catalyze the intramolecular C-C phenol coupling to form the cularine scaffold. |

### 6.3. Metabolic Engineering Approaches for Enhanced Alkaloid Production in Plant Systems

Metabolic engineering offers a powerful suite of tools to enhance the production of valuable alkaloids, like this compound, in plant systems. These strategies aim to overcome the limitations of low yields often found in native plants by manipulating the expression of genes within the biosynthetic pathway.

Suppression of Competing Pathways: Plant metabolic networks are complex, with various pathways competing for the same precursor molecules. To channel more precursors into the this compound pathway, competing pathways can be downregulated using techniques like RNA interference (RNAi) or CRISPR/Cas9. For example, if a significant portion of L-tyrosine is being diverted to other metabolic pathways, suppressing the key enzymes of those pathways can increase the availability of L-tyrosine for alkaloid biosynthesis. RNAi has been successfully used to block the activity of specific enzymes, leading to the accumulation of desired intermediates.

Manipulation of Regulatory Genes: The expression of biosynthetic genes is often controlled by transcription factors. Identifying and overexpressing specific transcription factors that positively regulate the this compound biosynthetic pathway can lead to a coordinated upregulation of all the necessary enzymes, resulting in a substantial increase in alkaloid production. This approach can be more effective than overexpressing a single biosynthetic gene, as it orchestrates the expression of the entire pathway.

Introduction of Novel Genes: Metabolic engineering also allows for the introduction of genes from other organisms to create novel pathways or modify existing ones. For example, introducing a more efficient enzyme from another plant species or even a microorganism could enhance a specific step in the this compound biosynthesis. This approach has been used to produce novel alkaloids in plants.

These metabolic engineering strategies, often used in combination, hold significant promise for increasing the production of this compound and other valuable isoquinoline alkaloids in plant systems, making them more accessible for research and potential applications.

Table 3: Metabolic Engineering Strategies for Enhanced Alkaloid Production

| Strategy | Description | Example Application |

| Overexpression of Biosynthetic Genes | Increasing the expression of one or more key enzymes in the biosynthetic pathway to boost metabolic flux. | Overexpressing norcoclaurine synthase (NCS) to increase the production of the core isoquinoline scaffold. |

| Suppression of Competing Pathways | Using RNAi or CRISPR/Cas9 to downregulate enzymes in pathways that compete for the same precursors. | Suppressing enzymes in the lignin (B12514952) biosynthesis pathway to make more L-phenylalanine and L-tyrosine available for alkaloid production. |

| Manipulation of Regulatory Genes | Overexpressing transcription factors that positively regulate the expression of multiple genes in the alkaloid pathway. | Overexpressing a WRKY or bHLH transcription factor known to activate isoquinoline alkaloid biosynthesis. |

| Introduction of Novel Genes | Introducing a gene from another organism that encodes a more efficient enzyme or an enzyme with a novel function. | Introducing a cytochrome P450 from a different plant species that is more effective at catalyzing the C-C phenol coupling reaction. |

### 6.4. Biotechnological Production Strategies Utilizing Microbial or Plant Cell Culture Systems

The production of complex plant-derived alkaloids like this compound through traditional agriculture can be inefficient and subject to environmental variables. Biotechnological approaches using microbial and plant cell culture systems offer promising alternatives for a consistent and scalable supply.

Plant Cell and Tissue Culture: Plant cell, tissue, and organ cultures provide a controlled environment for the production of secondary metabolites. By establishing cell suspension or hairy root cultures of cularine-producing plant species, it is possible to optimize conditions such as nutrient media, phytohormones, and elicitors to enhance alkaloid accumulation. Hairy root cultures, induced by Agrobacterium rhizogenes, are often genetically stable and exhibit growth rates and biosynthetic capacities comparable to or even exceeding those of the parent plant. While the in vitro production of this compound itself has not been extensively reported, various other isoquinoline alkaloids have been successfully produced using these methods.

Microbial Fermentation: The heterologous expression of plant biosynthetic pathways in microorganisms like Escherichia coli and Saccharomyces cerevisiae (yeast) has emerged as a powerful strategy for alkaloid production. This involves introducing the genes encoding the necessary plant enzymes into the microbial host.

Escherichia coli : E. coli is a well-characterized and rapidly growing host that has been engineered to produce the key benzylisoquinoline alkaloid intermediate, (S)-reticuline, from simple carbon sources or supplemented precursors like dopamine. By introducing the genes for the enzymes that convert L-tyrosine to (S)-reticuline, significant titers of this crucial precursor have been achieved.

Saccharomyces cerevisiae : Yeast is another attractive host, particularly for expressing membrane-bound plant enzymes like cytochrome P450s, which are often involved in the later, more complex steps of alkaloid biosynthesis. Yeast has been successfully engineered to produce (S)-reticuline and even downstream morphinan (B1239233) and protoberberine alkaloids. The complete biosynthesis of opioids from glucose has been demonstrated in yeast, showcasing the potential of this platform.

A combined approach, utilizing co-cultures of engineered E. coli and S. cerevisiae, has also been explored. In this system, E. coli can be engineered to produce an early intermediate like reticuline, which is then converted to more complex downstream alkaloids by the engineered yeast. While the complete microbial biosynthesis of this compound has not yet been achieved, the successful production of its precursor, (S)-reticuline, in both E. coli and yeast lays the groundwork for future efforts to produce cularine alkaloids through microbial fermentation.

Table 4: Comparison of Biotechnological Production Systems

| Production System | Advantages | Disadvantages |

| Plant Cell/Tissue Culture | Produces the natural spectrum of alkaloids; Post-translational modifications are native. | Slow growth rates; Genetic instability over time; Lower yields compared to microbial systems. |

| Escherichia coli | Rapid growth; Well-established genetic tools; High-density fermentation is possible. | May not properly fold or modify complex plant enzymes (e.g., P450s); Endotoxin production. |

| Saccharomyces cerevisiae | Eukaryotic system, better for expressing complex plant enzymes (e.g., P450s); Generally Recognized as Safe (GRAS) status. | Slower growth than E. coli; Metabolic pathways may compete with alkaloid production. |

Q & A

Q. What are the primary methodologies for isolating and characterizing Cularicine from natural sources?

this compound (C₁₈H₁₇NO₄) is typically isolated from Dicentra claviculata using chromatographic techniques such as column chromatography and HPLC. Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY) and mass spectrometry (HR-ESI-MS) to confirm molecular weight and functional groups . Purity validation requires HPLC-DAD or UPLC-MS, with comparisons to authenticated reference standards.

Q. How can researchers design initial pharmacological assays to evaluate this compound’s cytotoxic activity?

Begin with in vitro cytotoxicity screening using cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments. Mechanistic insights may involve flow cytometry for apoptosis/necrosis profiling .

Q. What criteria should guide the selection of solvent systems for this compound solubility studies?

Use biocompatible solvents (DMSO, ethanol) at concentrations ≤0.1% (v/v) to avoid cytotoxicity artifacts. Solubility is assessed via shake-flask method with HPLC quantification. Include stability tests under physiological conditions (pH 7.4, 37°C) to simulate in vivo environments .

Advanced Research Questions

Q. How can contradictory data on this compound’s cytotoxic mechanisms be resolved?

Discrepancies in mechanism-of-action studies (e.g., apoptosis vs. autophagy) require orthogonal validation:

Q. What experimental strategies optimize the total synthesis of this compound?

Retrosynthetic analysis prioritizes constructing the isoquinoline core via Pictet-Spengler cyclization. Challenges include stereochemical control at C-3; asymmetric catalysis (e.g., chiral Brønsted acids) may improve enantiomeric excess. Purification via preparative HPLC and characterization via X-ray crystallography are critical for structural confirmation .

Q. How should researchers address bioavailability limitations in this compound preclinical studies?

- Formulate nanoemulsions or liposomes to enhance aqueous solubility.

- Conduct pharmacokinetic studies (IV/oral administration in rodents) with LC-MS/MS plasma analysis.

- Evaluate hepatic microsomal stability and CYP450 inhibition to predict drug-drug interactions .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀. For multi-experiment comparisons, apply ANOVA with post-hoc Tukey tests. Report effect sizes and confidence intervals to contextualize biological significance .

Q. How can researchers ensure reproducibility in this compound studies?

- Adhere to FAIR principles: Document extraction protocols (e.g., solvent ratios, temperature) in Supplementary Information.

- Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo).

- Use authenticated cell lines (STR-profiled) and disclose passage numbers .

Data Interpretation and Reporting

Q. What frameworks help contextualize this compound’s bioactivity within broader phytochemical research?

Comparative metabolomics can identify synergistic compounds in Dicentra extracts. Use network pharmacology tools (e.g., STRING, KEGG) to map this compound-target interactions against known alkaloid databases .

Q. How should conflicting results between in vitro and in vivo models be addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.